molecular formula C12H12ClN3OS2 B4891612 2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B4891612
M. Wt: 313.8 g/mol
InChI Key: MMZMULJRRBBEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide, also known as CETA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CETA belongs to the class of thiadiazole derivatives, which have been shown to exhibit a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to act through multiple pathways. It has been suggested that this compound inhibits the activity of enzymes involved in cell proliferation and angiogenesis, leading to the induction of apoptosis in cancer cells. This compound has also been shown to disrupt the cell membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in cell proliferation and angiogenesis, leading to the induction of apoptosis in cancer cells. This compound has also been shown to disrupt the cell membrane integrity of microorganisms, leading to their death. Additionally, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its broad-spectrum activity against cancer cells, bacteria, and fungi. Additionally, this compound has been shown to possess anti-inflammatory activity, which makes it a potential therapeutic agent for inflammatory diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide. One of the potential areas of research is the development of this compound derivatives with improved solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent in various diseases. Furthermore, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction between 2-chloroaniline and ethylthiosemicarbazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and acetic acid to yield the final compound.

Scientific Research Applications

2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. Several studies have reported its activity against cancer cells, bacterial and fungal infections, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also demonstrated antibacterial and antifungal activity by disrupting the cell membrane integrity of microorganisms. Additionally, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS2/c1-2-18-12-16-15-11(19-12)14-10(17)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZMULJRRBBEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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